1-Acetyl-1H-indole-5-carbonitrile
Overview
Description
1-Acetyl-1H-indole-5-carbonitrile is a chemical compound belonging to the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals, making them crucial in medicinal chemistry
Preparation Methods
The synthesis of 1-Acetyl-1H-indole-5-carbonitrile typically involves several steps, starting with the formation of the indole core. One common method involves the reaction of indole-5-carbonitrile with acetic anhydride under specific conditions to introduce the acetyl group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-Acetyl-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitrile group, leading to the formation of amines or other derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include palladium catalysts, acetic anhydride, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-Acetyl-1H-indole-5-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Acetyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Acetyl-1H-indole-5-carbonitrile can be compared with other indole derivatives, such as:
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Properties
IUPAC Name |
1-acetylindole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-8(14)13-5-4-10-6-9(7-12)2-3-11(10)13/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKCHFHZLSGCTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=CC(=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587808 | |
Record name | 1-Acetyl-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766535-96-0 | |
Record name | 1-Acetyl-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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